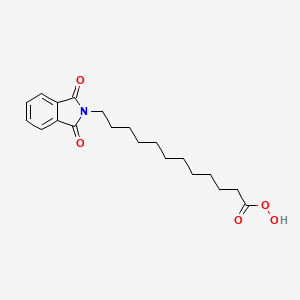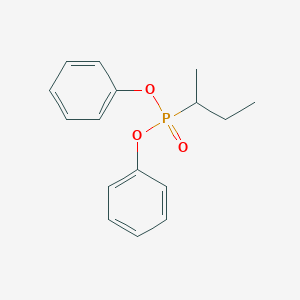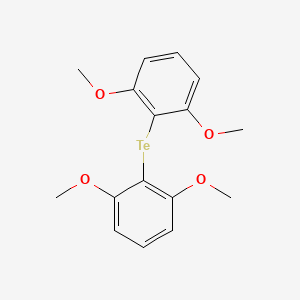![molecular formula C36H62I2N2S2 B12561994 Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide CAS No. 202071-11-2](/img/structure/B12561994.png)
Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide is a complex organic compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a decanediylbis(thio) linkage and octyl groups, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide typically involves the reaction of pyridine derivatives with decanediylbis(thio) and octyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or disulfides.
Aplicaciones Científicas De Investigación
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids and ylides.
Biology: The compound has shown potential as an antimicrobial and anticancer agent, making it a subject of interest in biological research.
Medicine: Its potential as an anti-malarial and anti-cholinesterase inhibitor has been explored, indicating its relevance in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. In biological systems, it can interact with cell membranes, affecting their permeability and leading to cell death .
Comparación Con Compuestos Similares
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide can be compared with other pyridinium salts such as:
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-methyl-, diiodide: This compound has a similar structure but with methyl groups instead of octyl groups, leading to different chemical properties and applications.
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-ethyl-, diiodide: The presence of ethyl groups instead of octyl groups results in variations in reactivity and biological activity.
These comparisons highlight the uniqueness of Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide in terms of its structure and applications.
Propiedades
Número CAS |
202071-11-2 |
|---|---|
Fórmula molecular |
C36H62I2N2S2 |
Peso molecular |
840.8 g/mol |
Nombre IUPAC |
1-octyl-4-[10-(1-octylpyridin-1-ium-4-yl)sulfanyldecylsulfanyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C36H62N2S2.2HI/c1-3-5-7-9-15-19-27-37-29-23-35(24-30-37)39-33-21-17-13-11-12-14-18-22-34-40-36-25-31-38(32-26-36)28-20-16-10-8-6-4-2;;/h23-26,29-32H,3-22,27-28,33-34H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
ZPJKLBWSNIPPDT-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC[N+]1=CC=C(C=C1)SCCCCCCCCCCSC2=CC=[N+](C=C2)CCCCCCCC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)

![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)

![Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-](/img/structure/B12561962.png)

![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)

![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)
